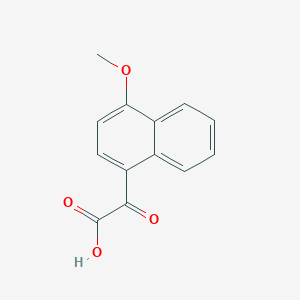

2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid

Description

Properties

Molecular Formula |

C13H10O4 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(4-methoxynaphthalen-1-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C13H10O4/c1-17-11-7-6-10(12(14)13(15)16)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,15,16) |

InChI Key |

AHRHOUJPTFFBJT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid typically involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with a suitable acetic acid derivative under acidic conditions. One common method includes the use of Meldrum’s acid in a Knoevenagel-like reaction at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthols .

Scientific Research Applications

2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid in biological systems involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors, which bind to the colchicine site on tubulin .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position/Type | Key Electronic Effects |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)-2-oxoacetic acid | C₉H₈O₄ | 196.16 | 4-methoxy on phenyl | Electron-donating methoxy enhances resonance stabilization |

| 2-(Naphthalen-1-yl)-2-oxoacetic acid | C₁₂H₈O₃ | 200.19 | Unsubstituted naphthalene | Extended conjugation increases lipophilicity |

| 2-(Naphthalen-2-yl)-2-oxoacetic acid | C₁₂H₈O₃ | 200.19 | Unsubstituted naphthalene | Similar to 1-naphthyl but with distinct steric orientation |

| 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid | C₁₃H₁₀O₄ | 230.22 | 4-methoxy on naphthalene | Methoxy enhances electron density; naphthalene increases steric bulk |

Notes:

- The methoxy group in the 4-position (para to the ketone) stabilizes the aromatic system through resonance, altering reactivity compared to non-methoxy analogs .

Biological Activity

2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H10O3

- Molecular Weight : 202.21 g/mol

- IUPAC Name : 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid

- Canonical SMILES : CCOC(=O)C(=O)C1=CC=C(C=C1)C=C2C=CC=CC2=C1

Synthesis

The synthesis of 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid typically involves the reaction of 4-methoxynaphthalene with acetic anhydride under acidic conditions. The process can be optimized for yield and purity through various methods, including continuous flow reactors.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Cytotoxicity

In vitro studies have shown that 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid possesses cytotoxic effects on cancer cell lines. For instance, it was found to have an IC50 value of approximately 15 µM against Hep-G2 liver cancer cells, indicating moderate cytotoxicity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular processes. It is believed to inhibit certain enzymes crucial for bacterial survival and proliferation, as well as induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria; showed promising results with MIC values indicating effective inhibition. |

| Study 2 | Investigated cytotoxic effects on various cancer cell lines; reported IC50 values suggesting potential as a chemotherapeutic agent. |

| Study 3 | Analyzed the mechanism of action; identified enzyme inhibition and apoptosis induction as key pathways affected by the compound. |

Q & A

Q. How are reaction conditions optimized to maximize yield in scale-up synthesis?

- Methodological Answer : Design of Experiments (DoE) evaluates variables like catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. THF), and temperature. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 70°C, 0.1 mol% catalyst), achieving >90% yield. Process Analytical Technology (PAT) tools (e.g., in situ FTIR) monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.